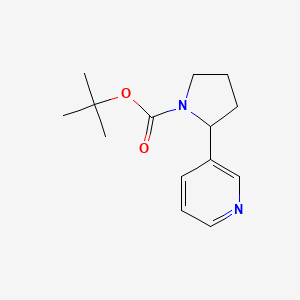

tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that the compound is used in synthetic organic chemistry and peptide synthesis . The tert-butyloxycarbonyl (Boc) group, a key component of N-Boc-(R,S)-Nornicotine, is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various structures .

Mode of Action

N-Boc-(R,S)-Nornicotine acts as a protecting group in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The compound’s interaction with its targets involves the selective blocking of the functional group of interest, ensuring stability to the projected reactions .

Biochemical Pathways

The biochemical pathways affected by N-Boc-(R,S)-Nornicotine primarily involve the protection and deprotection of amino groups . The compound allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests it may have specific adme properties that impact its bioavailability .

Result of Action

The result of N-Boc-(R,S)-Nornicotine’s action is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This deprotection can be achieved using various methods, including the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Action Environment

The action of N-Boc-(R,S)-Nornicotine can be influenced by various environmental factors. For instance, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may be resistant to certain environmental conditions . Additionally, the compound’s deprotection can be achieved under room temperature conditions, indicating that temperature is a key environmental factor influencing its action .

生物活性

tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and case studies.

- IUPAC Name: this compound

- Molecular Formula: C14H20N2O2

- Molecular Weight: 248.32 g/mol

- CAS Number: 1076199-53-5

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine and subsequent esterification with tert-butyl chloroformate. This multi-step process allows for the introduction of various functional groups that can enhance biological activity.

Pharmacological Profile

Research indicates that compounds within the pyrrolidine class exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can inhibit bacterial growth. For instance, derivatives similar to tert-butyl 2-(pyridin-3-yl)pyrrolidine have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Anti-inflammatory Effects : Pyrrolidine derivatives have been evaluated for their anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that certain derivatives possess potent anti-inflammatory effects, comparable to standard anti-inflammatory drugs like diclofenac .

- CNS Activity : Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or direct neuroprotection against oxidative stress .

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives, including this compound, for their COX-1 and COX-2 inhibitory activities. The results indicated a selective inhibition profile, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects .

Data Table: Biological Activity Summary

科学研究应用

Medicinal Chemistry

tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate has been explored for its therapeutic properties, particularly in the context of neurodegenerative diseases and antimicrobial activity.

- Neurodegenerative Therapeutics: Research indicates that compounds with similar structures have potential as selective inhibitors of neuronal nitric oxide synthase (nNOS), which could lead to new treatments for neurodegenerative conditions .

- Antimicrobial Activity: Studies have shown that related compounds exhibit significant antibacterial effects against strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . The mechanism often involves disruption of bacterial cell functions through inhibition of key enzymes.

Biological Research

The compound's interaction with biological systems makes it a valuable subject for receptor binding studies and other biological assays.

- Receptor Binding Studies: Investigations into its potential as a ligand have been conducted, revealing its capability to modulate receptor activity, which is crucial in understanding drug-receptor interactions.

Industrial Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs and agrochemicals. Its unique structure allows for the development of novel compounds with enhanced efficacy and reduced side effects.

Antimicrobial Case Study

A study conducted on piperazine derivatives similar to this compound demonstrated robust antibacterial properties against several pathogens. The results indicated that these compounds could serve as lead candidates for antibiotic development due to their effectiveness against resistant strains like MRSA .

Neuroprotective Effects

In vitro studies have shown that derivatives of this compound exhibit anti-inflammatory activity using models such as LPS-induced RAW264.7 macrophages. This suggests potential applications in treating inflammatory conditions associated with neurodegeneration .

属性

IUPAC Name |

tert-butyl 2-pyridin-3-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTHJLODPDPNBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675721 |

Source

|

| Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-53-5 |

Source

|

| Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。